3,6-Dibromo-2,4-difluorothiophenol

Description

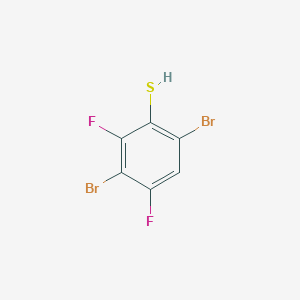

3,6-Dibromo-2,4-difluorothiophenol is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a thiophenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name |

3,6-dibromo-2,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMOYXWGDYMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)S)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,4-difluorothiophenol typically involves halogenation reactions starting from thiophenol or its derivatives. One common method is the bromination of 2,4-difluorothiophenol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure selective halogenation at the desired positions on the thiophenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the scale of production, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2,4-difluorothiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can produce corresponding thiophenols or thioethers.

Substitution: Substitution reactions can lead to the formation of various substituted thiophenols or other derivatives.

Scientific Research Applications

3,6-Dibromo-2,4-difluorothiophenol has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2,4-difluorothiophenol exerts its effects depends on the specific application

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with cellular receptors, leading to changes in cellular signaling pathways.

DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2,4-Difluorothiophenol

3,6-Dibromothiophenol

2,6-Dibromo-4-fluorophenol

Biological Activity

3,6-Dibromo-2,4-difluorothiophenol is a synthetic compound with potential applications in various biological contexts, particularly in pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on existing research.

- Molecular Formula : C6H3Br2F2OS

- Molecular Weight : 284.96 g/mol

- Structure : The compound contains two bromine atoms and two fluorine atoms attached to a thiophenol backbone, which is expected to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound has been studied for its potential to inhibit specific enzymes and alter receptor activities, leading to diverse biochemical effects.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : Its structural characteristics allow it to bind to receptors, potentially altering their signaling pathways.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma).

- Assays Used : MTT assay and caspase-3 assay were employed to measure cell viability and apoptosis rates.

Results Summary

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Jurkat | 5.0 | Induces apoptosis |

| This compound | Ramos | 4.8 | Induces apoptosis |

These results indicate that this compound possesses significant antineoplastic properties with relatively low toxicity towards normal cells.

Case Studies

- Anticancer Activity : A study screening various compounds identified this compound as a promising candidate for further investigation due to its selective cytotoxicity against malignant cells while sparing healthy cells .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound triggers apoptosis through the activation of caspase pathways in cancer cells. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls .

Potential Applications

Given its biological activity, this compound may have several applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.

- Biochemical Research : The compound can be utilized in studies aiming to understand the biochemical pathways involved in cell death and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.